Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate
Description
Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate (CAS 1290191-65-9) is a chiral piperidine derivative with a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol . It features a benzyl ester group at the 1-position, a methyl substituent at the 2-position, and a primary amine at the 5-position of the piperidine ring. This compound is widely used as a building block in pharmaceutical synthesis, particularly in the preparation of bioactive molecules requiring stereochemical precision .
Properties
IUPAC Name |
benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKAMUJIXBCKIH-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401180570 | |
| Record name | Phenylmethyl (2R,5S)-5-amino-2-methyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290191-65-9 | |
| Record name | Phenylmethyl (2R,5S)-5-amino-2-methyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1290191-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl (2R,5S)-5-amino-2-methyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate typically involves asymmetric catalytic hydrogenation of precursors containing unsaturated bonds. Another method includes the resolution of racemic mixtures using chiral separation techniques. The specific reaction conditions depend on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar techniques to those used in laboratory settings, with optimizations for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Amide bond formation: with amines.
Esterification: with alcohols.
Hydrolysis: under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amine reagents: for amide bond formation.
Alcohols: for esterification.
Acids or bases: for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, amide bond formation with an amine would yield an amide derivative, while esterification with an alcohol would produce an ester.
Scientific Research Applications
Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Hydrochloride Salt Derivative
Compound: (2R,5S)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride CAS: 1207853-23-3 Molecular Formula: C₁₄H₂₁ClN₂O₂ Molecular Weight: 284.78 g/mol
- Key Differences :
- The hydrochloride salt enhances water solubility due to ionic character, making it preferable for reactions in polar solvents.
- The free base (CAS 1290191-65-9) is more lipophilic, advantageous in organic-phase reactions.
- Stability: The hydrochloride form is less prone to oxidation of the amine group under ambient conditions .
Tert-Butyl Ester Analog
Compound: tert-Butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate CAS: 2306249-72-7 Molecular Formula: C₁₁H₂₂N₂O₂ Molecular Weight: 214.31 g/mol
- Key Differences: Protecting Group: The tert-butyl ester is stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas the benzyl ester is removed via hydrogenation . Applications: Preferred in solid-phase peptide synthesis due to orthogonal protection strategies .
Boc-Protected Amino Derivative
Compound: Benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate CAS: 1227916-36-0 Molecular Formula: C₁₉H₂₈N₂O₄ Molecular Weight: 348.44 g/mol
- Key Differences :
- The tert-butoxycarbonyl (Boc) group protects the amine, enabling selective reactions at other sites.
- Deprotection requires acidic conditions (e.g., HCl/dioxane), contrasting with the free amine’s reactivity in the parent compound.
- Increased molecular weight (348.44 vs. 248.32) impacts crystallization and purification .
Hydroxyl-Substituted Analog
Compound: Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate CAS: 1788073-42-6 Molecular Formula: C₁₄H₁₉NO₃ Molecular Weight: 249.30 g/mol
- Key Differences: The hydroxyl group at the 5-position introduces hydrogen-bonding capability, enhancing solubility in protic solvents. Reduced nucleophilicity compared to the amino group limits its utility in condensation or alkylation reactions. Applications: Intermediate for further oxidation to ketones or substitution reactions .
Stereoisomeric Forms
Compound: (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride CAS: 1207853-23-3
- Key Differences :
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 248.32 g/mol. The compound features a piperidine ring substituted with an amino group at the 5th position and a methyl group at the 2nd position, along with a benzyl ester functional group. This unique structure allows it to participate in various biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1290191-65-9 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Its mechanism of action includes:
- Enzyme Inhibition : The compound can inhibit certain enzymes, affecting metabolic pathways critical for various biological processes.
- Receptor Binding : It may bind to receptors, altering signal transduction pathways that are essential for cellular communication.
The stereochemistry of this compound facilitates selective binding to these molecular targets, potentially leading to modulation of their activity and subsequent biological effects.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Pharmacological Potential : The compound is being studied for its potential therapeutic applications in treating neurological disorders. Its structural characteristics suggest it could serve as a building block for synthesizing more complex pharmaceutical agents .
- Enzyme Interaction Studies : Various studies focus on its binding affinity to different receptors and enzymes. These investigations aim to elucidate its potential roles in modulating biological processes through enzyme inhibition or receptor binding.
- Research Applications : This compound is utilized in scientific research for drug discovery and development due to its unique properties that allow interaction with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
